5,5-Dimethyl-3-oxohexanenitrile
Description
Contextual Significance of β-Ketonitriles in Chemical Synthesis
β-Ketonitriles are a class of organic compounds that feature both a ketone and a nitrile functional group, separated by a methylene (B1212753) or substituted methylene group. This unique arrangement of electron-withdrawing groups imparts a high degree of reactivity and synthetic versatility, making them valuable intermediates in organic synthesis. The acidic nature of the α-protons, situated between the carbonyl and nitrile moieties, allows for easy formation of a stabilized carbanion, which can participate in a wide array of carbon-carbon bond-forming reactions.
These compounds serve as key building blocks for the synthesis of a diverse range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, many of which are scaffolds for biologically active molecules. Their utility extends to the synthesis of various carbocyclic systems and as precursors for other functional groups through reactions such as reduction, hydrolysis, and cycloaddition. The strategic placement of the ketone and nitrile groups allows for sequential and selective transformations, providing a powerful tool for the construction of complex molecular architectures.
Scope and Research Objectives Pertaining to 5,5-Dimethyl-3-oxohexanenitrile
The current body of scientific literature presents a significant gap in the detailed experimental investigation of this compound. While its existence is acknowledged in chemical databases, and it is available from commercial suppliers, dedicated studies on its synthesis, reactivity, and spectroscopic characterization are conspicuously absent.
Therefore, the primary research objective concerning this compound would be to establish a robust and well-documented synthetic procedure. Subsequent research should focus on a thorough characterization of its physical and spectroscopic properties. A systematic investigation of its reactivity with a range of electrophilic and nucleophilic reagents would be crucial to unlock its potential as a synthetic building block. Furthermore, computational studies could provide valuable insights into its electronic structure and conformational preferences, guiding future experimental work. The exploration of this relatively untouched member of the oxohexanenitrile family could reveal novel reaction pathways and lead to the synthesis of new and potentially useful molecules.
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-3-oxohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2,3)6-7(10)4-5-9/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQFYSVKFNTDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96798-17-3 | |
| Record name | 5,5-dimethyl-3-oxohexanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Transformation of 5,5 Dimethyl 3 Oxohexanenitrile in Complex Syntheses
Enolate Chemistry and Carbon-Carbon Bond Formation
The carbon atom situated between the carbonyl group of the ketone and the nitrile group possesses acidic protons. The presence of these two electron-withdrawing groups enhances the acidity of these α-hydrogens, facilitating their removal by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent nucleophile, enabling the formation of new carbon-carbon bonds through various reactions. masterorganicchemistry.comorganicchemistrytutor.com
Alkylation Reactions
Enolates derived from β-ketonitriles like 5,5-dimethyl-3-oxohexanenitrile can readily undergo alkylation reactions. masterorganicchemistry.comlibretexts.org In this process, the nucleophilic enolate attacks an alkyl halide in an SN2 reaction, resulting in the substitution of an α-hydrogen with an alkyl group. libretexts.orgpressbooks.pub The choice of the alkylating agent is crucial; primary and methyl halides are preferred to avoid competing elimination reactions that can occur with secondary and tertiary halides. libretexts.orgpressbooks.pub The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed to ensure complete and irreversible formation of the enolate, which can then be selectively alkylated. libretexts.org
Michael Additions and Conjugate Additions
The enolate of this compound can also participate in Michael additions, a type of conjugate addition reaction. In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for forming carbon-carbon bonds and constructing larger molecular frameworks.
Nitrile Functional Group Transformations
The nitrile group in this compound is a key functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.
Cyclization Reactions to Heterocyclic Compounds (e.g., Pyrazoles, Quinolines, Pyridines)
The reactivity of the β-ketonitrile moiety makes this compound a valuable precursor for the synthesis of various heterocyclic compounds.
Pyrazoles: The reaction of β-ketonitriles with hydrazine (B178648) derivatives is a common method for the synthesis of pyrazoles. In the case of this compound, condensation with hydrazine would lead to the formation of a substituted pyrazole (B372694). The reaction proceeds through initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by cyclization and dehydration.
Quinolines: The synthesis of quinolines can be achieved through various methods, including the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone or aldehyde with a compound containing an activated methylene (B1212753) group. While direct use of this compound in a classical Friedländer synthesis might be challenging, its derivatives could be employed. For instance, it can be converted into an N,N-dimethyl enaminone, which can then react with o-aminobenzyl alcohols to form substituted quinolines. nih.gov
Pyridines: Substituted pyridines can be synthesized through reactions involving β-ketonitriles. One approach is the Guareschi-Thorpe condensation, where a β-ketonitrile reacts with cyanoacetamide in the presence of a base. Another versatile method is the Hantzsch pyridine (B92270) synthesis, which typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. youtube.com Variations of this synthesis can utilize β-ketonitriles as one of the components. For example, the reaction of a β-ketonitrile, an aldehyde, and an enamine can lead to the formation of a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Hydrolysis and Reduction Reactions
The nitrile group can undergo both hydrolysis and reduction to yield other important functional groups.
Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group in this compound first yields a primary amide, which upon further hydrolysis produces a carboxylic acid. libretexts.org This transformation is useful for introducing a carboxylic acid functionality into a molecule. The conditions for hydrolysis can be controlled to favor the formation of either the amide or the carboxylic acid. researchgate.net
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgyoutube.com This reaction provides a route to aminoketones, which are valuable synthetic intermediates. Alternatively, partial reduction of the nitrile to an aldehyde can be achieved using reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgyoutube.com This allows for the selective conversion of the nitrile group to an aldehyde while leaving the ketone group intact, provided the reaction conditions are carefully controlled.
Ketone Functional Group Transformations
The ketone carbonyl group in this compound is also susceptible to a variety of chemical transformations. It can undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds to form tertiary alcohols. The ketone can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, the ketone can be protected as an acetal (B89532) or ketal to allow for selective reactions at the nitrile functionality.
Carbonyl Additions (e.g., Condensations, Reductions)
The carbonyl group in this compound is a key site for nucleophilic attack, leading to a variety of addition products. These reactions are fundamental to building molecular complexity.
Condensation Reactions:
While specific documented condensation reactions involving this compound are not extensively reported in readily available literature, the general reactivity of β-ketonitriles suggests its potential to participate in such transformations. For instance, aldol-type condensations with aldehydes or ketones could be envisioned, where the enolate of this compound acts as the nucleophile. The steric bulk of the tert-butyl group would likely play a significant role in the stereochemical outcome of such reactions.
One of the well-known reactions of β-ketonitriles is the Hantzsch pyridine synthesis, a condensation reaction that typically involves a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt. rsc.org While not directly employing an ester, the analogous reactivity of the β-ketonitrile could potentially lead to the formation of highly substituted pyridine derivatives. rsc.org
Reduction Reactions:
The reduction of the keto group in β-ketonitriles to a secondary alcohol is a common and synthetically useful transformation. This can be achieved using various reducing agents. The biocatalytic reduction of β-ketonitriles has been a subject of interest, often employing enzymes like carbonyl reductases. acs.org These enzymatic reductions can offer high enantioselectivity, yielding chiral β-hydroxynitriles which are valuable building blocks for pharmaceuticals. acs.orggeorgiasouthern.edu
For β-ketonitriles in general, a challenge in whole-cell biocatalytic reductions can be the formation of an α-ethylated byproduct. acs.org However, the use of isolated recombinant enzymes has been shown to eliminate this side reaction, leading to high yields of the desired β-hydroxynitrile. acs.org
Below is a general representation of the reduction of a β-ketonitrile:
| Reactant | Reagent | Product |
| β-Ketonitrile | Carbonyl Reductase | (R)-β-Hydroxynitrile |
Enamine/Enol Derivative Formation
The presence of α-hydrogens in this compound allows for the formation of enamine and enol derivatives, which are highly versatile nucleophilic intermediates in organic synthesis.
Enamine Formation:
Enamines are typically formed through the condensation of a ketone with a secondary amine, often under acidic catalysis to facilitate the removal of water. wikipedia.org The resulting enamine is a powerful nucleophile due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.com For this compound, reaction with a secondary amine such as pyrrolidine (B122466) or morpholine (B109124) would yield the corresponding enamine.
The Stork enamine synthesis is a classic example of the utility of enamines in C-alkylation and acylation reactions. acs.org The enamine of a ketone can react with various electrophiles, such as alkyl halides or acyl chlorides, at the α-carbon. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now functionalized at the α-position. wikipedia.orgacs.org A general method for the synthesis of β-ketonitriles has been developed based on the reaction of enamines with cyanogen (B1215507) chloride. acs.org
Enol Derivative Formation:
The keto-enol tautomerism of this compound allows for the formation of enol ethers. Enol ethers are electron-rich alkenes that are susceptible to attack by electrophiles. wikipedia.org They can be prepared by treating the ketone with an alcohol in the presence of an acid catalyst. Silyl (B83357) enol ethers, another important class of enol derivatives, are typically synthesized by reacting the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org These silyl enol ethers are key intermediates in various synthetic methodologies, including Mukaiyama aldol (B89426) additions.
The general structures of these derivatives are presented below:
| Derivative Type | General Structure |
| Enamine | R₂C=C(NR'₂)R'' |
| Enol Ether | R₂C=C(OR')R'' |
| Silyl Enol Ether | R₂C=C(OSiR'₃)R'' |
Strategic Applications of 5,5 Dimethyl 3 Oxohexanenitrile As a Building Block
Precursor in Pharmaceutical Intermediate Synthesis
5,5-Dimethyl-3-oxohexanenitrile is a key starting material for the synthesis of intermediates used in the pharmaceutical industry. These intermediates are crucial for the production of active pharmaceutical ingredients (APIs).
Synthesis of Pyridine (B92270) Derivatives (e.g., 2,3,5-Trimethylpyridine)
One of the significant applications of oxohexane nitriles is in the preparation of pyridine derivatives. For instance, 2,4-dimethyl-5-oxohexane nitrile can be used to produce 2,3,5-trimethylpyridine (B1346980). google.com This pyridine derivative is an important starting material for pharmaceutical products that regulate gastric acid secretion. google.com The synthesis of 2,3,5-trimethylpyridine from this nitrile can be achieved through methods like catalytic gas-phase cyclization and dehydrogenation. google.com
Historically, the synthesis of 2,3,5-trimethylpyridine has been approached through various routes, including condensation reactions of aldehydes and ammonia (B1221849) in either gaseous or liquid phases. researchgate.net However, these methods often suffer from low yields or require harsh reaction conditions. researchgate.netgoogle.com The use of oxohexane nitrile derivatives provides a more efficient pathway.
Incorporation into Azaindole and Pyrazole (B372694) Scaffolds
The azaindole scaffold is a prominent feature in many biologically active compounds and approved drugs. rsc.org The synthesis of diversely substituted azaindoles is a key area of research in medicinal chemistry. rsc.org While direct incorporation of this compound into azaindole scaffolds is not explicitly detailed in the provided search results, the synthesis of azaindoles often involves the cyclization of precursors containing amine and carbonyl or nitrile functionalities. organic-chemistry.orguni-rostock.de The reactivity of the nitrile and ketone groups in this compound makes it a plausible candidate for the construction of such heterocyclic systems.
Similarly, pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. jocpr.comjocpr.com The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. orgsyn.orgwikipedia.org For instance, 3,5-dimethylpyrazole (B48361) can be synthesized from acetylacetone (B45752) and hydrazine. wikipedia.org The structure of this compound, containing a β-keto-nitrile moiety, suggests its potential as a precursor for the synthesis of substituted pyrazoles.
Utility in Agrochemical Intermediate Development
5-Oxohexane nitriles are valuable starting materials for the production of agrochemical intermediates. google.com The development of new and efficient synthetic routes to these nitriles is driven by the demand from the agrochemical industry. google.com The process of reacting a methyl ketone with an alpha, beta-unsaturated nitrile in the presence of a strong base catalyst can yield 5-oxohexane nitriles with high purity, minimizing the formation of undesired isomers. google.com This control over isomer formation is critical for the efficacy and regulatory approval of agrochemical products.
Advanced Materials and Supramolecular Chemistry
The application of specific building blocks in the construction of complex molecular architectures is a cornerstone of advanced materials and supramolecular chemistry.
Design and Synthesis of Molecular Mimics (e.g., α-Helical Mimetics)
α-Helices are fundamental secondary structures in proteins and play a critical role in mediating protein-protein interactions (PPIs). nih.gov The development of small molecules that can mimic the spatial arrangement of amino acid side chains on an α-helix, known as α-helix mimetics, is a significant area of research aimed at modulating these interactions for therapeutic purposes. nih.govscispace.com These mimetics often feature rigid scaffolds that project functional groups in a precise three-dimensional orientation to replicate the key residues of an α-helix involved in binding. scispace.comnih.gov While the direct use of this compound in published α-helix mimetics is not specified, its carbon backbone and functional groups could potentially be elaborated to form scaffolds that mimic helical structures. The field has evolved from single-face to multi-face reproducing compounds and from oligomeric to monomeric scaffolds. nih.gov
Role in Complex Molecular Architecture Construction
The synthesis of complex molecules with specific functions relies on the strategic use of versatile building blocks. The dual functionality of this compound allows for its participation in a variety of chemical reactions, making it a candidate for constructing intricate molecular architectures. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the ketone group can undergo nucleophilic addition, condensation, and other carbonyl chemistries. This reactivity profile enables the sequential or one-pot formation of multiple chemical bonds, leading to the assembly of complex structures.
Mechanistic and Theoretical Investigations of 5,5 Dimethyl 3 Oxohexanenitrile Reactions
Reaction Mechanism Elucidation
Elucidating the precise step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. For reactions involving 5,5-Dimethyl-3-oxohexanenitrile, this involves a combination of kinetic studies to measure reaction rates and the identification of transient species that are formed during the reaction.
Kinetic Studies of Key Transformation Steps
Kinetic studies are essential for understanding the factors that influence the speed of a chemical reaction. While specific kinetic data for reactions of this compound are not extensively reported in publicly available literature, general principles from related β-ketonitrile reactions can be applied.
In the context of enzyme-catalyzed reactions, such as the reduction of the ketone group in β-ketonitriles, kinetic studies often reveal a sequential mechanism. For example, the reduction of various steroid ketones by 17β-hydroxysteroid dehydrogenases follows an ordered bi-bi mechanism, where the coenzyme (NADPH) binds to the enzyme first, followed by the steroid substrate. youtube.com A similar kinetic behavior would be anticipated for the enzymatic reduction of this compound.
A key transformation of nitriles is their reaction with esters in the presence of a base to form β-ketonitriles. The efficiency of this reaction is influenced by the distillative removal of the alcohol byproduct, which shifts the reaction equilibrium towards the product. google.com The rate of this process is dependent on temperature and the nature of the base and solvent used. nih.gov
Table 1: Factors Influencing Reaction Rates of β-Ketonitriles
| Factor | Influence on Reaction Rate |
| Concentration of Reactants | Higher concentrations generally lead to faster rates, as per the rate law of the specific reaction. nih.gov |
| Temperature | Increased temperature typically increases the reaction rate by providing more kinetic energy to the molecules. google.com |
| Catalyst | The presence of a suitable catalyst can significantly accelerate a reaction by providing an alternative reaction pathway with a lower activation energy. rsc.org |
| Solvent | The polarity and protic/aprotic nature of the solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction rate. |
| Leaving Group Ability | In substitution or elimination reactions, a better leaving group will lead to a faster reaction. |
Identification of Rate-Determining Steps and Intermediates
The rate-determining step is the bottleneck of a reaction, and identifying it is crucial for optimizing reaction conditions. dntb.gov.ua For many reactions of β-ketonitriles, the initial deprotonation to form a resonance-stabilized carbanion (enolate) is a key step, though not always rate-determining. nih.gov
In the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, the initial formation of the enamine is a critical step. wikipedia.org For a hypothetical intramolecular reaction of a dinitrile precursor to a cyclic derivative related to this compound, this step would be a key intermediate.
In N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions to form β-ketonitriles, mechanistic studies suggest a single-electron transfer (SET) process. The key intermediates in this process are the Breslow intermediate, formed from the aldehyde and the NHC, and radicals derived from an azo-initiator. Radical trapping experiments have been used to confirm the presence of these intermediates. organic-chemistry.org
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain experimentally.
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to map out the potential energy surface of a reaction. youtube.comyoutube.com This allows for the calculation of the energies of reactants, products, intermediates, and transition states.
For reactions involving β-ketonitriles, DFT calculations can be used to model various pathways. For example, in the reduction of α-alkyl-β-ketonitriles, DFT studies have been used to rationalize the observed stereoselectivities by comparing the energies of the different diastereomeric transition states. researchgate.net A similar approach could be applied to understand the stereochemical outcome of the reduction of this compound.
In a computational study of the electrochemical reduction of a tungsten complex, DFT calculations were used to explore different possible reaction pathways, including protonation and hydrogen transfer, by comparing the relative energies of the proposed intermediates. unito.it
Transition State Analysis
The transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. youtube.com Identifying the structure and energy of the transition state is a key goal of computational studies.
Transition state calculations are performed to locate these saddle points on the potential energy surface. youtube.com For example, in the enantioselective reduction of ketones using BINAL-H reagents, the transition state is proposed to be a chair-like structure. The stereochemical outcome is dictated by the preference of the larger substituent on the ketone to occupy an equatorial position in this transition state to avoid unfavorable n-π repulsion. uwindsor.ca
For the reduction of this compound, transition state analysis could predict which face of the carbonyl group is more accessible to the hydride reagent, thus determining the stereochemistry of the resulting alcohol.
Table 2: Common Computational Methods in Reaction Mechanism Studies
| Method | Application |
| Density Functional Theory (DFT) | Calculating the electronic structure and energy of molecules, intermediates, and transition states. researchgate.net |
| Transition State Searching | Locating the highest energy point on a reaction pathway to determine the activation energy. youtube.comyoutube.com |
| Intrinsic Reaction Coordinate (IRC) | Following the reaction path downhill from a transition state to confirm it connects the reactants and products. unito.it |
| Molecular Dynamics (MD) | Simulating the movement of atoms over time to understand dynamic processes and conformational changes. |
Prediction of Stereochemical Outcomes (e.g., Enantioselectivity)
Computational modeling is a powerful tool for predicting the stereochemical outcome of asymmetric reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the major product can be predicted.
In the asymmetric reduction of β-ketonitriles using a recombinant carbonyl reductase, (R)-β-hydroxy nitriles were obtained with excellent optical purity. nih.gov While this is an experimental result, computational modeling could be used to build a model of the enzyme's active site and dock the substrate, this compound, to understand the origin of this high enantioselectivity. The model would likely show that one orientation of the substrate is sterically or electronically favored, leading to the preferential formation of one enantiomer.
Similarly, for non-enzymatic enantioselective reductions, such as those using chiral borane (B79455) reagents, DFT calculations of the transition states can rationalize and predict the observed enantioselectivity. uwindsor.ca The relative energies of the transition states leading to the (R) and (S) products would determine the enantiomeric excess. For this compound, the bulky tert-butyl group would play a significant role in the steric interactions within the transition state, strongly influencing the stereochemical outcome.
Catalyst Design and Performance Evaluation
The synthesis of this compound and its derivatives often relies on catalytic processes to enhance reaction rates and control selectivity. The choice of catalyst is crucial and is dictated by the desired outcome, whether it be high yield in a base-catalyzed condensation or the generation of specific stereoisomers through asymmetric catalysis.
Role of Strong Bases in Catalysis
The formation of this compound can be achieved through the reaction of a methyl ketone with an α,β-unsaturated nitrile. This reaction is effectively catalyzed by the presence of a strong base. The primary role of the strong base is to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate ion. This enolate then attacks the β-carbon of the α,β-unsaturated nitrile in a Michael addition reaction.
A process for the preparation of 5-oxohexane nitriles in high yields involves the catalytic conversion of a methyl ketone and an α,β-unsaturated nitrile in the presence of a catalytically effective amount of a strong base. researchgate.net This method aims to minimize the formation of undesired isomers. researchgate.net Strong bases such as potassium tert-butoxide are utilized in the synthesis of various β-ketonitriles. utsa.edu The base facilitates the reaction between esters and nitriles to form the desired β-ketonitrile products. utsa.edu
The general mechanism for the base-catalyzed synthesis of a β-ketonitrile is depicted below:
Deprotonation: The strong base removes a proton from the α-carbon of the ketone, forming a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated nitrile.
Protonation: The resulting intermediate is protonated to yield the final β-ketonitrile product.
The efficiency of this catalytic process is influenced by several factors, including the strength of the base, the reaction solvent, and the temperature. While strong bases are effective, their use can sometimes lead to side reactions, such as self-condensation of the ketone or polymerization of the nitrile. Therefore, careful optimization of the reaction conditions is necessary to maximize the yield of the desired product.
| Catalyst System | Reactants | Product | Key Findings | Reference |
| Strong Base | Methyl ketone, α,β-unsaturated nitrile | 5-oxohexane nitriles | Enables high yields with minimal formation of undesired isomers. | researchgate.net |
| Potassium tert-butoxide | Esters, Nitriles | β-ketonitriles | Effective for the synthesis of a variety of β-ketonitriles via microwave-assisted reaction. | utsa.edu |
| Potassium tert-butoxide with isopropanol (B130326) or 18-crown-6 | Esters/Lactones, Acetonitrile (B52724) | β-ketonitriles/hydroxylated β-ketonitriles | Catalytic amount of alcohol or crown ether facilitates the reaction and reduces side products under ambient conditions. | nih.gov |
Asymmetric Catalysis for Chiral Derivatives
The synthesis of chiral derivatives of this compound introduces a layer of complexity, requiring catalysts that can control the stereochemical outcome of the reaction. Asymmetric catalysis in this context aims to produce an excess of one enantiomer over the other, which is crucial for applications in pharmaceuticals and materials science where specific stereoisomers exhibit desired biological activity or physical properties.
While specific examples of asymmetric catalysis for this compound are not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of β-ketonitriles can be applied. These methods often involve the use of chiral catalysts that create a chiral environment around the reacting molecules, influencing the direction of bond formation.
Several approaches have been developed for the asymmetric synthesis of chiral compounds, which could potentially be adapted for derivatives of this compound:
Chiral Ligands in Metal Catalysis: Transition metal catalysts, when combined with chiral ligands, can effectively induce enantioselectivity. For instance, chiral dinitrogen ligands have been used in palladium-catalyzed reactions to assemble C-N axially chiral scaffolds. nih.gov The development of an asymmetric Petasis reaction, which uses chiral biphenol-derived diols as catalysts, allows for the synthesis of chiral α-amino acids. utsa.edu
Organocatalysis: Chiral organic molecules can act as catalysts, avoiding the use of metals. For example, squaramide-based organocatalysts have been successfully employed in the asymmetric synthesis of polysubstituted chiral chromans. nih.gov
Biocatalysis and Chiral Scaffolds: Enzymes and other biological molecules offer a high degree of stereocontrol. DNA, with its inherent helical chirality, can serve as a scaffold for asymmetric synthesis. nih.gov Hybrid catalysts composed of DNA and a metal complex have shown high enantioselectivity in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov
The development of an enantioselective cyanation reaction using a chiral boron enolate has also been reported as a preliminary result for the preparation of β-ketonitriles. researchgate.net This indicates the potential for creating chiral centers at the α-position of the nitrile group.
| Asymmetric Strategy | Catalyst/Scaffold | Potential Application | Key Features | Reference |
| Metal Catalysis | Chiral dinitrogen ligands with Palladium | Synthesis of C-N axially chiral derivatives | Permits the use of less bulky bromoarenes, high reactivity, and good enantioselectivity. | nih.gov |
| Metal Catalysis | Chiral biphenol-derived diols | Asymmetric Petasis reaction for chiral α-amino acid synthesis | Multicomponent reaction with good yields and enantiomeric ratios. | utsa.edu |
| Organocatalysis | Squaramide organocatalysts | Synthesis of polysubstituted chiral chromans | Domino reaction producing excellent enantioselectivities and diastereoselectivities. | nih.gov |
| Biocatalysis | DNA-based hybrid catalysts | Various C-C and C-heteroatom bond formations | Self-assembled catalyst with high enantioselectivity. | nih.gov |
| Chiral Enolates | Chiral boron enolate | Enantioselective cyanation | Potential for creating chiral β-ketonitriles with a quaternary α-carbon. | researchgate.net |
Spectroscopic and Chromatographic Methods for Characterization and Analysis
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5,5-Dimethyl-3-oxohexanenitrile, both ¹H and ¹³C NMR are indispensable for confirming its structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
A key feature would be the singlet corresponding to the nine equivalent protons of the tert-butyl group, expected to appear at a relatively low chemical shift. The methylene (B1212753) protons adjacent to the ketone and nitrile groups would appear as triplets, assuming coupling with their neighboring methylene groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₃C- | ~1.1 | s | 9H |
| -CH₂-C=O | ~2.8 | t | 2H |
| -CH₂-CN | ~2.6 | t | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbonyl carbon (C=O) is expected to have the largest chemical shift, appearing significantly downfield. The carbon of the nitrile group (C≡N) also has a characteristic chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the methylene carbons, would have specific resonances.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C =O | ~208 |
| C ≡N | ~119 |
| (C H₃)₃C - | ~43 |
| (C H₃)₃C- | ~27 |
| -C H₂-C=O | ~45 |
| -C H₂-CN | ~17 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and nitrile groups.
A strong absorption band is anticipated in the region of 1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. Another characteristic sharp, medium-intensity band is expected around 2250 cm⁻¹ for the C≡N stretching vibration of the nitrile group. vscht.cznist.govnist.govnist.gov The spectrum would also show C-H stretching and bending vibrations for the aliphatic parts of the molecule. libretexts.org
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N Stretch | 2260 - 2240 | Medium, Sharp |
| C=O Stretch | 1725 - 1705 | Strong |
| C-H Stretch (sp³) | 3000 - 2850 | Medium to Strong |
| C-H Bend | 1470 - 1365 | Variable |
Note: Ranges are based on characteristic frequencies for ketones and nitriles.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (molar mass: 139.19 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 139. cymitquimica.com
The fragmentation pattern would likely be dominated by cleavages adjacent to the carbonyl group (α-cleavage). A prominent fragment would be the tert-butyl cation ((CH₃)₃C⁺) at m/z 57, which is a very stable carbocation. Another likely fragmentation would be the loss of the tert-butyl group to give a fragment at m/z 82. The McLafferty rearrangement is also a possibility for ketones with gamma-hydrogens. libretexts.orgyoutube.comlibretexts.org
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 139 | [M]⁺ (Molecular Ion) |
| 82 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (Base Peak) |
Note: Predicted fragmentation is based on the principles of mass spectrometry for ketones.
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for its isolation from reaction mixtures. A reversed-phase HPLC method would be suitable for this compound.
A typical setup would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. atamanchemicals.comsigmaaldrich.com The ratio of the solvents can be adjusted to achieve optimal separation. Detection is commonly performed using a UV detector, as the ketone functionality exhibits UV absorbance.
Table 5: Illustrative HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient |
Note: These are general starting conditions and would require optimization for specific analytical needs.
Gas Chromatography (GC) for Mixture Analysis
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds, making it highly suitable for the characterization of this compound. In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile (gas) and stationary phases.
The retention time (t_R_), the time it takes for a compound to travel from the injector to the detector, is a key parameter in GC. It is influenced by several factors, including the compound's boiling point, polarity, and the nature of the stationary phase. For this compound, which possesses both a ketone and a nitrile functional group, its polarity and boiling point will be the primary determinants of its retention time.
When analyzing a reaction mixture from the synthesis of this compound, GC can effectively separate the product from starting materials, byproducts, and residual solvents. The area under each peak in the resulting chromatogram is proportional to the amount of the corresponding compound in the mixture, allowing for quantitative analysis of the reaction's yield and purity.
Table 1: Estimated Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Value/Condition |
| Column Type | Capillary Column (e.g., HP-5, DB-5) |
| Stationary Phase | 5% Phenyl Methyl Siloxane |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 70 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Estimated Retention Time | 10 - 15 min |
Note: The retention time is an estimation based on the analysis of structurally similar β-ketonitriles and aliphatic ketones and nitriles. Actual retention times may vary depending on the specific instrument and experimental conditions.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of organic reactions. wisc.edu It operates on the principle of separating compounds based on their differential adsorption to a solid stationary phase (typically silica (B1680970) gel) and their solubility in a liquid mobile phase (the eluent). wisc.edu
For the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product over time. A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. As the eluent moves up the plate via capillary action, the components of the mixture separate. wisc.edu
The polarity of the compounds plays a crucial role in their migration distance. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance, resulting in a lower Retention Factor (R_f_) value. Conversely, less polar compounds travel further up the plate, exhibiting a higher R_f_ value. youtube.com Since this compound is a moderately polar compound due to the presence of the ketone and nitrile groups, its R_f_ value will be intermediate between highly polar and non-polar compounds.
Visualization of the spots on the TLC plate can be achieved using various methods. Non-destructive methods include using a UV lamp if the compounds are UV-active. libretexts.org For compounds that are not UV-active, destructive methods involving chemical stains can be used. A common stain for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which typically forms yellow to orange spots. illinois.educhemistryhall.com
Table 2: Estimated Thin-Layer Chromatography (TLC) Parameters for Monitoring the Synthesis of this compound
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane (30:70 v/v) |
| Visualization | UV light (254 nm) and/or 2,4-Dinitrophenylhydrazine (DNPH) stain |
| Estimated R_f of Starting Material (e.g., a less polar precursor) | ~0.6 - 0.7 |
| Estimated R_f_ of this compound | ~0.3 - 0.4 |
Note: The R_f_ values are estimations based on the polarity of β-ketonitriles and the general principles of TLC. The optimal eluent composition may need to be determined experimentally to achieve the best separation.
Emerging Trends and Future Perspectives in 5,5 Dimethyl 3 Oxohexanenitrile Research
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards environmentally benign processes has spurred research into sustainable methods for synthesizing β-ketonitriles like 5,5-Dimethyl-3-oxohexanenitrile. Traditional synthesis often involves stoichiometric amounts of strong bases and organic solvents, generating significant waste. Modern approaches aim to mitigate these issues through catalysis and the use of greener reagents and solvents.
One promising green method involves the acylation of the acetonitrile (B52724) anion with esters using catalytic amounts of a base. For instance, the use of inexpensive potassium tert-butoxide (KOt-Bu) has been shown to be effective for the synthesis of various β-ketonitriles. tandfonline.comgoogle.com This method often benefits from the addition of a catalytic amount of isopropanol (B130326), which can enhance reaction rates and reduce the formation of side products under ambient conditions. google.com The development of such protocols reduces the reliance on hazardous reagents and minimizes waste, aligning with the principles of green chemistry.
Another avenue of exploration is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. chemscene.com While not yet specifically documented for this compound, the successful application of microwave conditions for the synthesis of other β-ketonitriles suggests its potential applicability. chemscene.com
Chemo- and Regioselective Transformations
The bifunctional nature of this compound, possessing both a ketone and a nitrile group, makes it a valuable precursor for a variety of chemical transformations. A key area of emerging research is the development of methods for its chemo- and regioselective derivatization.
The Knoevenagel condensation represents a classic example of a regioselective reaction involving the active methylene (B1212753) group adjacent to the nitrile. While research on this compound itself is limited, studies on the closely related pivaloylacetonitrile (B1295116) (4,4-dimethyl-3-oxopentanenitrile) have demonstrated its condensation with aromatic aldehydes to form α,β-unsaturated nitriles. tandfonline.com This suggests that this compound could similarly be used to generate a range of functionalized alkenes.
Furthermore, the 1,3-dicarbonyl-like structure of β-ketonitriles makes them ideal substrates for the synthesis of heterocyclic compounds. For example, reaction with hydrazines can lead to the formation of pyrazoles, while condensation with amidines can yield pyrimidines. organic-chemistry.orgyoutube.comorientjchem.orgnih.gov The regioselectivity of these cyclization reactions is an active area of investigation, with the potential to generate a diverse library of heterocyclic scaffolds from a single starting material.
The Michael addition is another important transformation, where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.orgias.ac.inorientjchem.orgajol.infochemscene.com Derivatives of this compound, such as those formed via Knoevenagel condensation, could serve as Michael acceptors, allowing for the introduction of a wide range of substituents at the β-position.
Future work will likely focus on expanding the scope of these transformations and developing new methods for the selective functionalization of either the keto or nitrile group, or for orchestrating tandem reactions that build molecular complexity in a single step.
Novel Catalyst Systems for Derivatization
The development of novel catalyst systems is intrinsically linked to the exploration of chemo- and regioselective transformations. Catalysis offers the potential for milder reaction conditions, higher yields, and improved selectivity compared to stoichiometric methods.
For the synthesis of this compound itself, palladium-catalyzed additions of organoboron reagents to dinitriles have been shown to be a practical and highly selective method for preparing β-ketonitriles. youtube.com N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have also emerged as a metal-free alternative for the synthesis of β-ketonitriles with quaternary carbon centers. nih.gov
In the derivatization of β-ketonitriles, organocatalysis is a rapidly growing field. For instance, chiral organocatalysts can be employed in asymmetric Michael additions to create stereochemically defined products. ajol.info The use of cinchona alkaloid derivatives in Thorpe-Ziegler type reactions is another example of organocatalysis enabling enantioselective transformations. google.com
Metal-based catalysts also continue to play a crucial role. For example, iridium-catalyzed multicomponent synthesis can be used to produce pyrimidines from amidines and alcohols. organic-chemistry.org The development of catalysts for the synthesis of pyrazoles from various precursors is also an active area of research. orientjchem.orgnih.govorganic-chemistry.org
Future research will undoubtedly focus on the discovery of more efficient, selective, and sustainable catalysts for both the synthesis and derivatization of this compound. This includes the development of recyclable catalysts and catalysts derived from earth-abundant metals.
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the way chemicals are manufactured. These technologies offer significant advantages in terms of safety, reproducibility, scalability, and the ability to rapidly screen reaction conditions.
While specific examples of the flow synthesis of this compound are not yet prevalent in the literature, the general principles of flow chemistry are well-suited for its production and derivatization. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities. Furthermore, the ability to generate and use reactive intermediates in situ enhances the safety of processes that might be hazardous on a large batch scale.
Automated synthesis platforms, often coupled with in-line analytical techniques, can accelerate the discovery and optimization of new reactions and synthetic routes. googleapis.com These systems can perform numerous experiments in a high-throughput manner, systematically varying reagents, catalysts, and conditions to identify optimal protocols.
The future of this compound synthesis and derivatization will likely involve the use of modular flow chemistry setups that can be easily reconfigured for different transformations. The combination of flow chemistry with artificial intelligence and machine learning algorithms for reaction optimization represents a particularly exciting frontier.
Exploration of New Biological and Material Science Applications
While this compound is primarily recognized as a synthetic intermediate, there is growing interest in the potential applications of its derivatives in both biological and material sciences.
In the realm of medicinal chemistry, this compound has been used as a building block for the synthesis of compounds with potential therapeutic applications. For example, it has been employed in the preparation of urea (B33335) derivatives investigated for the treatment of cancer and as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors for managing diabetes. google.comgoogle.comgoogleapis.comgoogle.com The pyrazole (B372694) and pyrimidine (B1678525) scaffolds, which can be readily synthesized from β-ketonitriles, are privileged structures in drug discovery, known to exhibit a wide range of biological activities. organic-chemistry.orgyoutube.comorientjchem.orgnih.gov
The potential of this compound derivatives in material science is a largely unexplored area. The presence of multiple functional groups offers opportunities for polymerization and for the synthesis of novel monomers. The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization or for incorporation into polymer backbones. The development of functional materials, such as polymers with tailored optical or electronic properties, could be a fruitful area for future research.
Future perspectives in this domain will involve the systematic synthesis and screening of libraries of this compound derivatives to identify new lead compounds for drug discovery and to uncover novel materials with unique properties.
Table of Synthetic Intermediates and Derivatives
| Compound Name | Molecular Formula | Application/Reaction Type |
| This compound | C8H13NO | Starting material |
| Pivaloylacetonitrile | C7H11NO | Knoevenagel condensation |
| α,β-Unsaturated nitriles | Varies | Michael acceptors |
| Pyrazoles | Varies | Heterocyclic products |
| Pyrimidines | Varies | Heterocyclic products |
| Urea derivatives | Varies | Anticancer agents |
| DPP-4 inhibitors | Varies | Antidiabetic agents |
Q & A
Q. Q1. What are the recommended synthetic routes for 5,5-Dimethyl-3-oxohexanenitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves a ketonitrile formation via condensation of acetone derivatives with nitrile precursors under basic conditions. Key steps include:
- Base-catalyzed aldol condensation : Reacting 3-oxohexanenitrile precursors with dimethyl ketones (e.g., using KOH/EtOH at 60–80°C) to form the branched structure.
- Purification : Distillation under reduced pressure (e.g., 0.1–0.5 mmHg) followed by recrystallization from ethanol/water mixtures to isolate the product.
Yields are highly sensitive to temperature control and stoichiometric ratios of reactants. For reproducibility, ensure anhydrous conditions to prevent hydrolysis of the nitrile group .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
Methodological Answer:
- <sup>13</sup>C NMR : Identify the carbonyl (C=O) resonance at ~210 ppm and nitrile (C≡N) at ~120 ppm. Methyl groups adjacent to the carbonyl appear as singlets at ~25–30 ppm.
- IR Spectroscopy : Confirm C=O stretching (1720–1750 cm⁻¹) and C≡N absorption (2240–2260 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]<sup>+</sup> at m/z 153 and fragmentation patterns (e.g., loss of CH3CO group).
Cross-validate with computational methods (DFT calculations) to resolve ambiguities in stereoelectronic effects .
Q. Q3. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C, releasing HCN; store at 2–8°C in amber vials.
- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions. Use inert atmospheres (N2) during handling.
- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., dimethylhexanoic acid) .
Advanced Research Questions
Q. Q4. How do steric and electronic effects in this compound influence its reactivity in Michael addition reactions?
Methodological Answer: The geminal dimethyl groups induce steric hindrance, limiting nucleophilic attack at the β-carbon of the ketone. Computational studies (e.g., DFT or MD simulations) can map electron density distributions:
- Electrophilicity : The carbonyl group’s electrophilicity is reduced due to electron donation from methyl groups.
- Reactivity Screening : Test with soft nucleophiles (e.g., thiols) under Lewis acid catalysis (e.g., ZnCl2) to enhance regioselectivity.
Contradictions in literature data may arise from solvent polarity effects (e.g., DMF vs. THF) .
Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC50 protocols) using PRISMA guidelines to identify confounding variables .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methyl with trifluoromethyl) to isolate steric vs. electronic contributions.
- Dose-Response Curves : Re-evaluate potency using standardized protocols (e.g., NIH/NCATS guidelines) to minimize inter-lab variability .
Q. Q6. How can computational chemistry predict the tautomeric behavior of this compound in solution?
Methodological Answer:
- Tautomer Enumeration : Use software like Schrödinger’s Maestro to generate possible enol-keto tautomers.
- Solvent Modeling : Apply COSMO-RS to simulate solvent effects (e.g., acetonitrile vs. water) on tautomer equilibrium.
- Kinetic Studies : Pair DFT-calculated activation energies with experimental UV-Vis kinetics to validate predictions.
Discrepancies between theory and experiment often arise from neglected entropy contributions in gas-phase calculations .
Data Analysis and Interpretation
Q. Q7. How should researchers address inconsistencies in thermodynamic data (e.g., ΔHf, logP) for this compound across databases?
Methodological Answer:
- Source Evaluation : Prioritize data from NIST WebBook or peer-reviewed journals over vendor databases. Cross-check with experimental measurements (e.g., calorimetry for ΔHf).
- Error Propagation Analysis : Use tools like GUM (Guide to Uncertainty Measurement) to quantify confidence intervals for reported values .
Q. Q8. What experimental designs are optimal for studying the environmental fate of this compound in aqueous systems?
Methodological Answer:
- Hydrolysis Kinetics : Use pH-stat titrations to monitor degradation rates at pH 3–11.
- Photodegradation : Exclude samples to UV light (λ = 254 nm) and analyze by LC-MS/MS for nitroso intermediates.
- QSAR Modeling : Apply EPI Suite to predict biodegradability (e.g., BIOWIN scores) and prioritize lab validation .
Specialized Applications
Q. Q9. How can this compound serve as a precursor for chiral ligand synthesis in asymmetric catalysis?
Methodological Answer:
- Chiral Derivatization : React with enantiopure amines (e.g., (R)-1-phenylethylamine) to form Schiff base ligands.
- Catalytic Screening : Test in asymmetric aldol reactions (e.g., prochiral ketones) with metal complexes (e.g., Cu(II)).
- X-ray Crystallography : Resolve ligand-metal coordination geometry to rationalize enantioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
